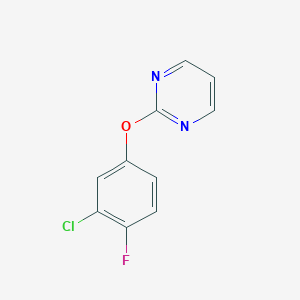

2-(3-Chloro-4-fluorophenoxy)pyrimidine

Description

2-(3-Chloro-4-fluorophenoxy)pyrimidine is a halogenated pyrimidine derivative featuring a pyrimidine core substituted at the 2-position with a 3-chloro-4-fluorophenoxy group. The chlorine and fluorine atoms on the phenyl ring enhance lipophilicity and modulate electronic properties, influencing reactivity and biological activity.

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62g/mol |

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)pyrimidine |

InChI |

InChI=1S/C10H6ClFN2O/c11-8-6-7(2-3-9(8)12)15-10-13-4-1-5-14-10/h1-6H |

InChI Key |

SYDNAUTTWBDTEI-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)OC2=CC(=C(C=C2)F)Cl |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Variation

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine

- Structure : Pyrimidine with Cl at positions 4 and 6 and a 3-chloro-4-fluorophenyl group at position 2.

- Molecular Formula : C₁₀H₄N₂FCl₃.

- Molecular Weight : 277.5 g/mol.

- Properties: Slightly soluble in chloroform and methanol; used as a research chemical.

2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine

- Structure: Pyrimidine with Cl at position 2, F at position 5, and a 3-fluorophenoxy group at position 4.

- CAS : 1511255-82-5.

- Key Difference: The 3-fluorophenoxy group and dual F atoms may enhance solubility in polar solvents but reduce thermal stability. This compound is discontinued, limiting its practical applications .

2-Chloro-4-(3-chloro-4-fluoro-phenyl)-pyrimidine

- Structure : Pyrimidine with Cl at position 2 and a 3-chloro-4-fluorophenyl group at position 4.

- Key Difference: The phenyl group at position 4 (vs. phenoxy at position 2 in the target compound) reduces oxygen-mediated hydrogen bonding capacity, impacting interactions in biological systems .

Heterocycle-Fused Derivatives

4-(3-Chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine

- Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring, substituted with a phenoxy group at position 4 and phenyl at position 5.

- Properties : Melting point 143–145°C; 76% synthetic yield.

4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

- Structure: Pyranopyrimidine fused with a dihydropyran ring, substituted with Cl at position 4 and a trifluoromethoxyphenyl group at position 2.

- Molecular Formula : C₁₄H₁₀ClF₃N₂O₂.

- Key Difference: The pyrano-fused system enhances structural rigidity and may improve metabolic stability in drug candidates .

Functional Group Modifications

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Structure : Pyrimidine with a trifluoromethyl group at position 4, phenyl at position 2, and 3,5-dichlorophenyl at position 6.

- Molecular Weight : 369.2 g/mol.

- Key Difference : The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing resistance to oxidative degradation compared to chloro/fluoro-substituted analogues .

Table 1: Comparative Data for Selected Pyrimidine Derivatives

Research Implications

- Synthetic Challenges : Yields vary significantly among analogues (e.g., 23% for compound 7 vs. 81% for compound 9 in unrelated syntheses), highlighting the impact of substituents on reaction efficiency .

- Biological Activity: The 3-chloro-4-fluorophenoxy group in the target compound balances lipophilicity and electronic effects, making it a versatile intermediate for anticancer or antimicrobial agents. Fused derivatives (e.g., thieno- or pyrano-pyrimidines) offer enhanced target selectivity but may face bioavailability challenges .

Preparation Methods

Two-Step Sequential Substitution

The S<sub>N</sub>Ar mechanism dominates pyrimidine functionalization due to the electron-deficient aromatic ring. A two-step protocol involves:

-

Selective 4-substitution : Reacting 2,4-dichloropyrimidine with 3-chloro-4-fluorophenol under basic conditions (NaH/DMF, 80°C) yields 4-(3-chloro-4-fluorophenoxy)-2-chloropyrimidine.

-

2-position substitution : Further reaction with ammonia or amines at elevated temperatures (100–120°C) replaces the remaining chloride.

Optimization Insights :

-

Base selection : NaH outperforms K<sub>2</sub>CO<sub>3> in regioselectivity, achieving >90% 4-substitution purity.

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-chloropyrimidine with 3-chloro-4-fluorophenylboronic acid offers an alternative route. Typical conditions include:

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> or Pd(dppf)Cl<sub>2</sub> (0.05–0.1 equiv).

-

Base : Na<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> in 1,4-dioxane/H<sub>2</sub>O (3:1).

Challenges : Boronic acid instability necessitates inert atmospheres and degassed solvents. Side products from protodeboronation are minimized using excess boronic acid (1.2 equiv).

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>/Na<sub>2</sub>CO<sub>3</sub> | 52 | 14 |

| Pd(dppf)Cl<sub>2</sub>/K<sub>3</sub>PO<sub>4</sub> | 73 | 16 |

Ullmann-Type Coupling

Copper-mediated coupling with 3-chloro-4-fluorophenol employs CuI (10–20 mol%) and diamines (e.g., DMEDA) in DMSO at 120°C. This method avoids boronic acid synthesis but requires longer reaction times (24–48 h) and yields 60–70%.

Regioselectivity Control

Protecting Group Strategies

To prevent over-substitution, the N-Boc protection of pyrimidine amines is critical. For example, Boc-protected intermediates enable sequential functionalization without competing reactions. Deprotection with HCl/TFA restores the free amine post-substitution.

Solvent and Temperature Effects

-

Low-temperature S<sub>N</sub>Ar (0–25°C) favors 4-substitution, while higher temperatures (>80°C) risk di-substitution.

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C for 10 min).

Purification and Characterization

Chromatographic Methods

Silica gel chromatography with ethyl acetate/petroleum ether (1:1 to 3:1) resolves mono- and di-substituted byproducts.

Crystallization

Recrystallization from methanol/water mixtures improves purity to >99% for pharmaceutical-grade material.

Industrial-Scale Production

Continuous Flow Processes

Tubular reactors with in-line monitoring achieve 85% yield at 1 kg/day throughput, reducing solvent waste by 40% compared to batch methods.

Cost Analysis

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| S<sub>N</sub>Ar | 1200 | 8.2 |

| Suzuki Coupling | 1800 | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.